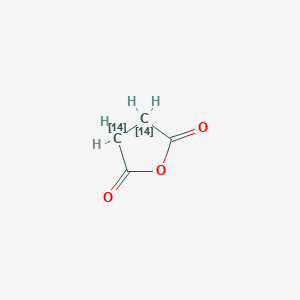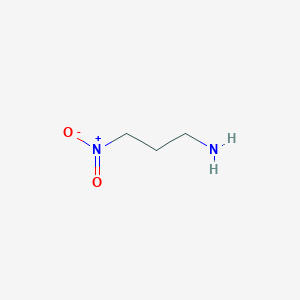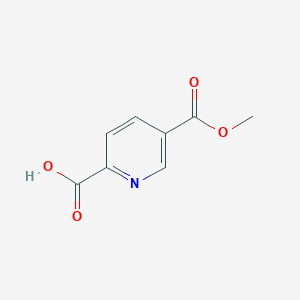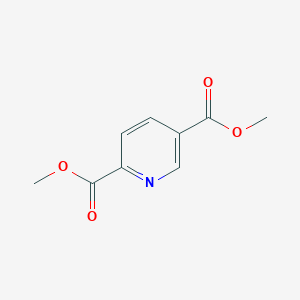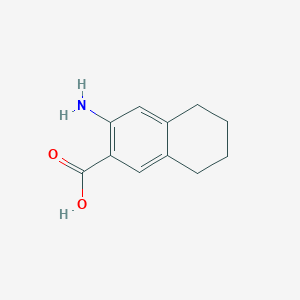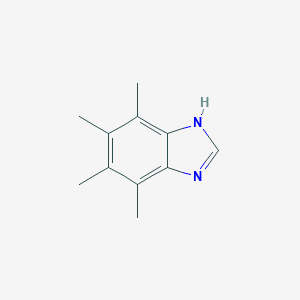
4,5,6,7-Tetramethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetramethyl-1H-benzimidazole, also known as TMB or tetramethylbenzimidazole, is a heterocyclic organic compound with a molecular formula of C10H12N2. TMB is widely used in scientific research due to its unique properties, including its ability to act as a redox indicator, a catalyst, and a ligand for metal complexes.
Mechanism Of Action
4,5,6,7-Tetramethyl-1H-benzimidazole acts as a redox indicator by undergoing a color change from colorless to blue in the presence of hydrogen peroxide and other oxidants. The mechanism of this reaction involves the oxidation of 4,5,6,7-Tetramethyl-1H-benzimidazole to its blue-colored form, which is accompanied by the reduction of the oxidant. 4,5,6,7-Tetramethyl-1H-benzimidazole also acts as a catalyst by facilitating the reaction between organic compounds, such as the reaction between aldehydes and amines to form imines. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the reactants, which lowers the activation energy of the reaction. 4,5,6,7-Tetramethyl-1H-benzimidazole acts as a ligand for metal complexes by coordinating with a metal ion to form a stable complex. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the metal ion through its nitrogen atoms.
Biochemical And Physiological Effects
4,5,6,7-Tetramethyl-1H-benzimidazole has no known biochemical or physiological effects on living organisms.
Advantages And Limitations For Lab Experiments
The advantages of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its high sensitivity and selectivity as a redox indicator, its ability to catalyze a wide range of organic reactions, and its ability to coordinate with a variety of metal ions. The limitations of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its potential toxicity and its limited solubility in water.
Future Directions
For the use of 4,5,6,7-Tetramethyl-1H-benzimidazole in scientific research include the development of new synthesis methods for 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives, the study of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential drug target for the treatment of diseases, and the investigation of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential biomarker for the detection of oxidative stress in living organisms.
In conclusion, 4,5,6,7-Tetramethyl-1H-benzimidazole is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for the detection of oxidants, the synthesis of organic compounds, and the study of coordination chemistry. Further research on 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives may lead to new discoveries in the fields of chemistry, biochemistry, and medicine.
Synthesis Methods
4,5,6,7-Tetramethyl-1H-benzimidazole can be synthesized through several methods, including the reaction of o-phenylenediamine with formaldehyde and methyl alcohol, the reaction of o-phenylenediamine with paraformaldehyde and methyl alcohol, and the reaction of o-phenylenediamine with methyl alcohol and dimethyl sulfate. The most common method for the synthesis of 4,5,6,7-Tetramethyl-1H-benzimidazole is the reaction of o-phenylenediamine with formaldehyde and methyl alcohol under acidic conditions.
Scientific Research Applications
4,5,6,7-Tetramethyl-1H-benzimidazole is widely used in scientific research as a redox indicator in the detection of hydrogen peroxide and other oxidants. 4,5,6,7-Tetramethyl-1H-benzimidazole is also used as a catalyst in the synthesis of organic compounds, such as the synthesis of imines and benzimidazoles. Additionally, 4,5,6,7-Tetramethyl-1H-benzimidazole is used as a ligand for metal complexes in the study of coordination chemistry.
properties
CAS RN |
106148-67-8 |
|---|---|
Product Name |
4,5,6,7-Tetramethyl-1H-benzimidazole |
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4,5,6,7-tetramethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H14N2/c1-6-7(2)9(4)11-10(8(6)3)12-5-13-11/h5H,1-4H3,(H,12,13) |
InChI Key |
DNTYIZWXLLFMLJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)NC=N2)C)C |
synonyms |
1H-Benzimidazole,4,5,6,7-tetramethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



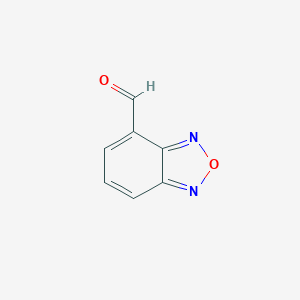
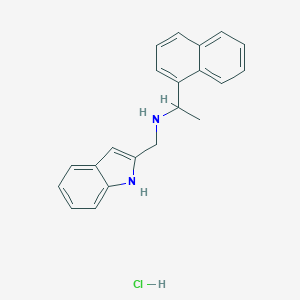
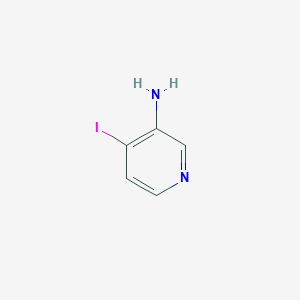
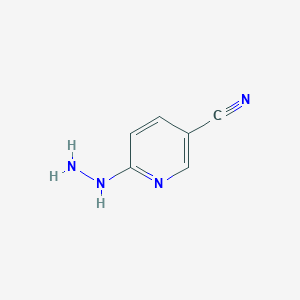

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)
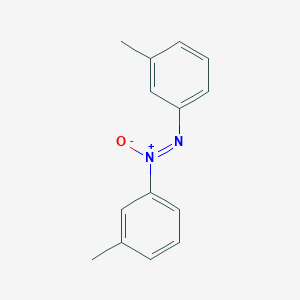
![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)
